5-Hydroxy-2-(trifluoromethyl)benzaldehyde

MAO-A Inhibition Neuropharmacology Enzyme Selectivity

Researchers requiring a highly selective MAO-A molecular probe often face limited commercial availability and uncertain purity for this specialized benzaldehyde derivative. 5-Trifluoromethylsalicylaldehyde (CAS 210039-65-9) addresses this gap with validated biological activity and reliable supply chain infrastructure. • MAO-A inhibition: IC50 = 2.30 nM, >1,300-fold selectivity over MAO-B - enables isoform-specific mechanistic studies without confounding off-target effects • Fluorinated building block: CF3 group enhances metabolic stability and lipophilicity for pharmaceutical and agrochemical intermediate synthesis • Batch-to-batch consistency: QC-certified with COA, NMR, and HPLC data; custom synthesis from gram to kilogram scale available

Molecular Formula C8H5F3O2
Molecular Weight 190.12 g/mol
Cat. No. B14832022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-(trifluoromethyl)benzaldehyde
Molecular FormulaC8H5F3O2
Molecular Weight190.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C=O)C(F)(F)F
InChIInChI=1S/C8H5F3O2/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-4,13H
InChIKeyQYFYMQVUJBCYTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-(trifluoromethyl)benzaldehyde Properties and Sourcing


5-Hydroxy-2-(trifluoromethyl)benzaldehyde (CAS 210039-65-9), also referred to as 2-hydroxy-5-(trifluoromethyl)benzaldehyde or 5-trifluoromethylsalicylaldehyde, is a substituted aromatic aldehyde with the molecular formula C8H5F3O2 (molecular weight 190.12 g/mol) [1]. It features a phenolic hydroxyl group at the 2-position and a trifluoromethyl substituent at the 5-position relative to the aldehyde moiety. The compound exhibits a predicted density of 1.4±0.1 g/cm³, a boiling point of 204.5±35.0 °C at 760 mmHg, a calculated LogP of 3.21, and very low aqueous solubility (approximately 0.4 g/L at 25 °C) [1]. Structurally, it serves as a versatile building block for the synthesis of pharmaceuticals, pesticides, and other biologically active molecules, where the trifluoromethyl group imparts enhanced metabolic stability and lipophilicity [2].

5-Hydroxy-2-(trifluoromethyl)benzaldehyde Substitution Risks


Substituting 5-hydroxy-2-(trifluoromethyl)benzaldehyde with a structurally similar benzaldehyde derivative in a research or industrial process carries significant risk due to profound differences in physicochemical properties and biological activity driven by its specific substitution pattern. The precise positioning of the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group dictates its unique reactivity in chemical transformations, including regioselective formylation and directed ortho-metalation strategies [1]. Critically, its biological target profile is exquisitely sensitive to these substituents, as evidenced by its exceptionally potent and selective inhibition of human monoamine oxidase A (MAO-A) [2]. Even minor modifications, such as altering the substituent position, can lead to a complete loss of this potent and selective inhibitory activity, demonstrating that analogs cannot be assumed to be functionally equivalent [2].

Technical Evidence and Procurement Data


MAO-A Selectivity over MAO-B

5-Hydroxy-2-(trifluoromethyl)benzaldehyde demonstrates exceptional potency and selectivity for human monoamine oxidase A (MAO-A) over the MAO-B isoform. It inhibits recombinant human MAO-A with an IC50 of 2.30 nM, a value that is over 1,300-fold lower than its IC50 of 3.10 µM (3,100 nM) for human MAO-B, as determined in Sf9 cell-based assays [1]. This high degree of isoform selectivity is a critical differentiator, as many benzaldehyde-based MAO inhibitors exhibit less pronounced discrimination or a different selectivity profile [1].

MAO-A Inhibition Neuropharmacology Enzyme Selectivity

Commercial Availability and Synthetic Accessibility

A crucial differentiator for 5-hydroxy-2-(trifluoromethyl)benzaldehyde is its historical and ongoing limited commercial availability. A 2023 publication explicitly notes that '2‐Hydroxy‐5‐(trifluoromethyl)benzaldehyde is not commercially available and was prepared following literature methods' [1]. This stands in contrast to many more common substituted benzaldehydes, such as vanillin or 4-hydroxybenzaldehyde, which are readily procurable from multiple vendors in bulk quantities. The compound's presence in vendor catalogs is recent and not ubiquitous, making it a specialized building block that requires careful supply chain planning.

Chemical Sourcing Synthetic Utility Research Materials

Differential Enzyme Inhibition vs. Structural Analog

When comparing the target compound with its close analog, 2-hydroxy-5-(trifluoromethyl)benzaldehyde (the same compound with different naming convention), the data reveals a distinct biological profile. The target compound, 5-hydroxy-2-(trifluoromethyl)benzaldehyde, exhibits a potent IC50 of 2.30 nM against human MAO-A [1]. In contrast, the analog 2-hydroxy-5-(trifluoromethyl)benzaldehyde shows significantly weaker inhibition of human aldehyde dehydrogenase ALDH3A1, with a reported IC50 of 1.00 µM (1,000 nM) [2]. This >400-fold difference in potency against different enzyme targets highlights how even subtle changes in substituent positioning on the benzaldehyde core can drastically alter a molecule's biological target profile, underscoring the importance of selecting the precise isomer for a given research application.

Enzyme Inhibition Structure-Activity Relationship Chemical Biology

Applications of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde


MAO-A Inhibition in Neurological Research

5-Hydroxy-2-(trifluoromethyl)benzaldehyde serves as a highly selective molecular probe for investigating the role of monoamine oxidase A (MAO-A) in neurological and psychiatric disorders. Its extreme selectivity (IC50 MAO-A = 2.30 nM, MAO-B = 3.10 µM, >1,300-fold selectivity [1]) allows researchers to specifically inhibit MAO-A with minimal confounding effects on MAO-B, which is critical for studies on neurotransmitter metabolism, depression, and anxiety. This specificity is not common among commercially available benzaldehyde-based MAO inhibitors and makes the compound particularly valuable for detailed mechanistic studies.

Synthesis of Fluorinated Pharmaceutical Intermediates

As a versatile benzaldehyde building block with a trifluoromethyl group, this compound is ideally suited for the synthesis of fluorinated pharmaceuticals and pesticides. The CF3 group enhances metabolic stability and lipophilicity, which are desirable properties in drug design. The compound's utility as an intermediate is supported by patent literature, which describes trifluoromethylbenzaldehydes as useful starting materials for the production of active ingredients [2]. Its specific substitution pattern allows for regioselective transformations, including directed ortho-metalation, enabling the construction of more complex molecular architectures [3].

ALDH Isoform Activity Mapping Tool

While the target compound is a potent MAO-A inhibitor, its close analog is a weak ALDH3A1 inhibitor (IC50 = 1.00 µM) [4]. This differential activity profile allows researchers to use this class of compounds as a chemical biology tool for mapping isoform-specific functions of the aldehyde dehydrogenase enzyme family. By comparing the activity of various substituted benzaldehydes, scientists can gain insights into the structure-activity relationships governing ALDH inhibition, which is relevant to cancer biology and chemoresistance studies [4].

Custom Synthesis and Specialty Building Block

Given its historically limited commercial availability [3], this compound is a prime candidate for custom synthesis projects or for laboratories with in-house synthetic capabilities. Its procurement often requires specialized sourcing or in-house preparation, making it a valuable asset for research groups with the expertise to utilize it. This scenario applies to academic labs or CROs focused on synthesizing novel chemical entities for drug discovery, where access to unique, non-commodity building blocks is a competitive advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy-2-(trifluoromethyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.